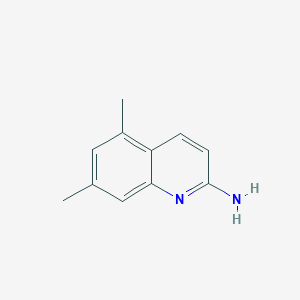

5,7-Dimethylquinolin-2-amine

説明

5,7-Dimethylquinolin-2-amine (DMQA) is an organic compound with the chemical formula C11H12N2 . It has a molecular weight of 172.23 .

Synthesis Analysis

The synthesis of quinoline and its derivatives, including DMQA, has been extensively studied. Various synthesis protocols have been reported in the literature, including classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of DMQA consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions of amines, which include DMQA, are diverse. They can undergo alkylation by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .科学的研究の応用

Synthesis of Sterically Hindered Phenols

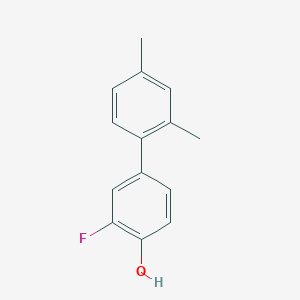

The chemical 5,7-Dimethylquinolin-2-amine is utilized in the synthesis of sterically hindered phenols, providing a heteroaromatic scaffold for new derivatives. This research highlights its role in creating novel compounds with potential applications in materials science and chemistry (Gibadullina et al., 2017).

Development of Anticancer Agents

This compound derivatives have been investigated for their anticancer properties. One study explored its application in inducing apoptosis in cancer cells, showing its potential as a clinical candidate for cancer treatment due to its ability to induce cell death and its effective penetration across the blood-brain barrier (Sirisoma et al., 2009).

Spectrofluorimetric Determination of Aliphatic Amines

A spectrofluorimetric method utilizing a derivative of this compound has been developed for the determination of aliphatic amines. This method stands out for its sensitivity and simplicity, making it suitable for analyzing amines in environmental samples (Cao et al., 2003).

Antitumor Activity and Structure Analysis

Compounds derived from this compound have shown in vitro antitumor activity against various human cancer cell lines. Research in this area contributes to the discovery of new chemotherapeutic agents with potential for cancer treatment, showcasing the versatility of this compound in medicinal chemistry (Károlyi et al., 2012).

Preparation of Quinoline Derivatives

The synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, derived from this compound, demonstrates its use in organic synthesis. These derivatives have potential applications in the development of new materials and bioactive molecules (Choi et al., 2002).

Analytical and Diagnostic Applications

The derivatization of amines with compounds related to this compound facilitates the analysis of amine group-containing metabolites. This application is crucial in biochemistry and pharmacology for the identification and quantification of biologically important molecules (Boughton et al., 2011).

特性

IUPAC Name |

5,7-dimethylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVWPHVWZALSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=NC2=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

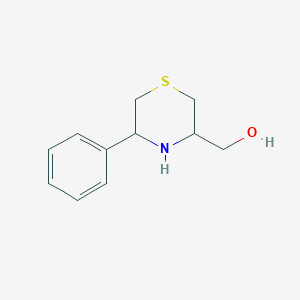

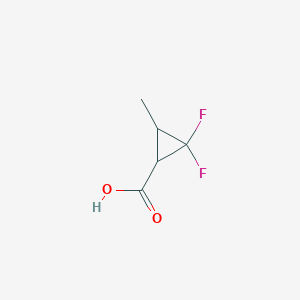

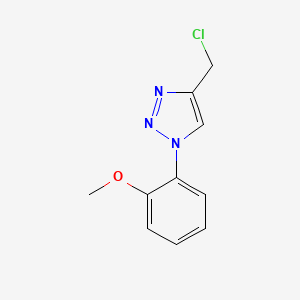

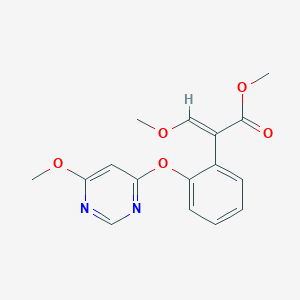

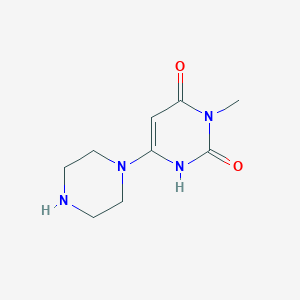

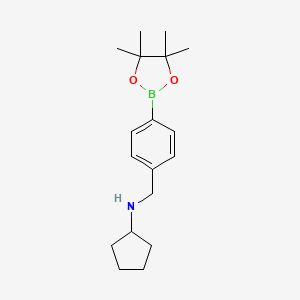

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)

![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)

![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)

![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)